molecular formula C4H10N2O2 B2653150 (1Z)-N'-hydroxy-3-methoxypropanimidamide CAS No. 1415986-63-8; 77072-12-9

(1Z)-N'-hydroxy-3-methoxypropanimidamide

Cat. No.: B2653150
CAS No.: 1415986-63-8; 77072-12-9
M. Wt: 118.136
InChI Key: ORONPIWHCJVHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-N'-Hydroxy-3-methoxypropanimidamide is a chemical compound belonging to the class of 3-hydroxypropanamidines (3-HPAs). This class of compounds has emerged as a promising new family of antiplasmodial agents, showing excellent activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum in research settings . The 3-HPA pharmacophore is characterized by a hydroxyl group at a defined distance from a basic nitrogen, a structure that is essential for potent antimalarial activity observed in related compounds . The mechanism of action for this compound family is associated with the inhibition of the heme detoxification machinery within the malaria parasite . As a research chemical, (1Z)-N'-Hydroxy-3-methoxypropanimidamide offers scientists a valuable tool for investigating new therapeutic pathways and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-hydroxy-3-methoxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORONPIWHCJVHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77072-12-9
Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (1Z)-N'-hydroxy-3-methoxypropanimidamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
(1Z)-N'-Hydroxy-3-methoxypropanimidamide C₄H₁₀N₂O₂ 154.59 Hydroxamic acid, methoxy, propanimidamide Linear aliphatic chain, Z-configuration
N'-Hydroxy-3-methoxybenzimidamide (Compound 45) C₉H₁₁N₂O₂ 179.20 Hydroxamic acid, methoxy, benzimidamide Aromatic ring enhances rigidity
(1Z)-N'-Hydroxy-3-(4-methylpiperazinyl)propanimidamide C₇H₁₆N₄O 186.26 Hydroxamic acid, piperazinyl, propanimidamide Increased basicity due to piperazine
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide C₃H₈N₂OS 117.17 Hydroxamic acid, methylthio, ethanimidamide Sulfur-containing, shorter chain
(Z)-N′-Hydroxy-4-(triazolyl)benzimidamide (13) C₁₅H₁₃N₅O 295.30 Hydroxamic acid, triazole, benzimidamide Heterocyclic complexity, higher molecular weight

Physicochemical Properties

  • Solubility : The methoxy group in (1Z)-N'-hydroxy-3-methoxypropanimidamide enhances hydrophilicity compared to methylthio or aromatic analogs .
  • Thermal Stability : Melting points vary significantly; for example, (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide melts at 90–95°C , while Compound 45 has a higher melting point (104–105°C) due to aromatic stabilization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1Z)-N'-hydroxy-3-methoxypropanimidamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology: The compound is synthesized via multi-step routes, often involving condensation of methoxypropanimidamide precursors with hydroxylamine derivatives under controlled pH and temperature. For example, reactions may employ nucleophilic substitution or amidoxime formation steps, with solvents like ethanol or methanol under reflux . Optimization requires systematic variation of catalysts (e.g., TCEP for reducing disulfide bonds) and reaction times, monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (1Z)-N'-hydroxy-3-methoxypropanimidamide and its derivatives?

  • Methodology:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the Z-configuration (1Z) and methoxy group placement .
  • IR : Peaks at ~1650 cm1^{-1} indicate the amidoxime (-NH-O-) group .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 275.3 g/mol for analogs) .
  • HPLC : Reverse-phase C18 columns with UV detection ensure purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating the compound’s serotonin-modulating activity reported in vitro?

  • Methodology: Use serotonin receptor (5-HT) binding assays with radiolabeled ligands (e.g., 3H^3H-serotonin) in neuronal cell lines. Compare inhibition constants (Ki_i) with positive controls (e.g., SSRIs). Follow up with functional assays (cAMP accumulation) to confirm agonism/antagonism .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties and regioselectivity of (1Z)-N'-hydroxy-3-methoxypropanimidamide in reactions?

  • Methodology: Employ hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate electron density distribution, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites . Basis sets like 6-311++G(d,p) refine accuracy for hydrogen-bonding interactions involving the hydroxyl and methoxy groups . Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions between computational predictions and experimental observations in the compound’s redox behavior?

  • Methodology:

  • Iterative Validation : Compare DFT-predicted redox potentials (vs. SHE) with cyclic voltammetry results. Adjust functionals (e.g., include dispersion corrections) if discrepancies exceed 0.2 V .
  • Solvent Effects : Use polarizable continuum models (PCM) to account for solvent polarity in simulations .
  • Isotopic Labeling : Track reaction intermediates via 18O^{18}O-labeling in hydroxyl groups to confirm mechanistic pathways .

Q. How can reaction yields be improved in large-scale synthesis while maintaining stereochemical integrity (1Z configuration)?

  • Methodology:

  • Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation without over-reducing the amidoxime group .
  • Microreactor Systems : Enhance mixing and heat transfer to minimize side reactions (e.g., hydrolysis) .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate Z/E isomer ratios .

Q. What advanced pharmacological models are recommended to study the compound’s pharmacokinetics and blood-brain barrier penetration?

  • Methodology:

  • PAMPA-BBB : Parallel artificial membrane permeability assay predicts BBB penetration using lipid-coated filters .
  • CYP450 Inhibition Assays : Identify metabolic stability issues via liver microsome incubations with LC-MS/MS metabolite profiling .
  • In Vivo PET Imaging : Use 11C^{11}C-labeled analogs to track biodistribution in rodent models .

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